2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)-

Description

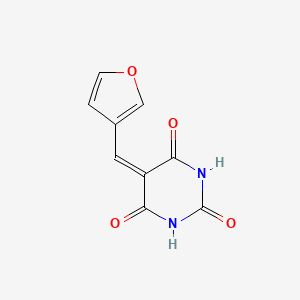

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- is a barbituric acid derivative featuring a 3-furylmethylene substituent at the 5-position of the pyrimidinetrione core. This compound belongs to a class of molecules known for diverse pharmacological activities, including calcium channel blockade, enzyme inhibition, and antioxidant effects. Its structure combines the planar, hydrogen-bonding pyrimidinetrione scaffold with the oxygen-rich furan ring, which influences electronic properties and intermolecular interactions.

Properties

IUPAC Name |

5-(furan-3-ylmethylidene)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-7-6(3-5-1-2-15-4-5)8(13)11-9(14)10-7/h1-4H,(H2,10,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPLSTJCVBSEJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C=C2C(=O)NC(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50367413 | |

| Record name | ST50186413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306279-92-5 | |

| Record name | ST50186413 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50367413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- typically involves the condensation of a pyrimidinetrione derivative with a furanylmethylene precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- can undergo various chemical reactions, including:

Oxidation: The furanylmethylene group can be oxidized to form corresponding furanones.

Reduction: The compound can be reduced to yield dihydro derivatives.

Substitution: The pyrimidinetrione core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include oxidized furanones, reduced dihydro derivatives, and substituted pyrimidinetrione compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of various pharmaceutical agents. Its structural similarity to barbituric acid allows it to participate in reactions that lead to the synthesis of barbiturate derivatives, which are known for their sedative and anticonvulsant properties .

Case Study: Barbiturate Synthesis

Research has demonstrated that derivatives of pyrimidinetriones can be synthesized using the Knoevenagel condensation reaction. This method allows for the formation of a wide variety of barbiturate drugs that act as central nervous system depressants. Notably, over 2,500 barbiturates have been synthesized since their discovery, with many still in clinical use today .

Neuroprotective Agents

Recent studies have indicated that compounds within the pyrimidinetrione family exhibit neuroprotective properties. For instance, research on small molecules derived from pyrimidine-2,4,6-trione has shown efficacy in preventing aggregation of mutant superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS) .

Case Study: ALS Research

A specific compound from this class was found to improve solubility and metabolic stability through modifications such as deuteration and fluorination. These advancements enhance the pharmacokinetic profiles of potential neuroprotective agents .

Antioxidant Activities

The incorporation of furan moieties into pyrimidinetriones has been linked to increased antioxidant activities. Compounds exhibiting this structure can scavenge free radicals effectively, making them candidates for further investigation as therapeutic agents against oxidative stress-related disorders.

Case Study: Antioxidant Efficacy

In vitro studies have demonstrated that certain derivatives can significantly reduce oxidative stress markers in cellular models. Such findings suggest potential applications in treating diseases where oxidative damage is a contributing factor .

Antimicrobial Properties

Emerging research indicates that pyrimidinetrione derivatives may possess antimicrobial properties. The structural diversity offered by substituents such as furan groups enhances interaction with microbial targets.

Case Study: Antimicrobial Screening

A series of synthesized compounds were screened against various bacterial strains, revealing promising antibacterial activity. These findings support further exploration into their use as novel antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- involves its interaction with specific molecular targets. The furanylmethylene group can interact with enzymes or receptors, leading to modulation of biological pathways. The pyrimidinetrione core can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

5-(2-Furylmethylene) Derivatives (Compounds 2a and 2b)

- Structure : 5-(2-Furylmethylene)-1-phenyl- and 1-(4-chlorophenyl)-pyrimidinetrione ().

- Activity: These analogs exhibit Ki values comparable to parent compound 2 against AAC(6')-Ib, a bacterial acetyltransferase, suggesting that the position of the furan substituent (2- vs.

- Key Difference : The 2-furyl group may induce steric or electronic variations in binding pocket interactions compared to the 3-furyl isomer.

5-(3-Nitrophenyl-furylmethylene) Derivative

Functional Group Modifications

Hydroxy- and Chlorobenzylidene Derivatives (SR-5 to SR-10)

- Structures :

- Biological Activity :

- Antihypertensive : SR-9 and SR-10 (chloro-substituted) show enhanced stability in molecular dynamics (MD) simulations against calcium channels due to electron-withdrawing Cl groups , which may strengthen hydrophobic interactions .

- Antihyperlipidemic : SR-5 and SR-8 (hydroxy-substituted) inhibit HMG-CoA reductase (Ki: −8.2 to −9.5 kcal/mol), with hydroxyl groups facilitating hydrogen bonding to the enzyme’s active site .

Bulky Aromatic Substituents

5-(9-Anthrylmethylene) Derivatives

- Structure : 5-(9-Anthrylmethylene)-pyrimidinetrione ().

- Molecular Weight : 316.31–406.43 g/mol, significantly higher than the target compound.

- Impact : The bulky anthracene group enables π-π stacking with aromatic residues in proteins but may reduce solubility and bioavailability compared to the smaller furan ring .

Fluorinated and Alkyl-Substituted Analogs

5-{[4-(3-Fluoropropoxy)phenyl]methylene} Derivatives

Data Tables

Table 2: Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | SR-9 (5-Cl) | 5-(2-Furylmethylene)-2a |

|---|---|---|---|

| LogP (predicted) | ~1.5 | 2.7 | ~2.0 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Topological Polar Surface Area | ~75 Ų | 75.3 Ų | ~70 Ų |

| Metabolic Stability | Moderate | High | Moderate |

Research Findings and Implications

- Electronic Effects : Substituents like nitro () or chloro () groups enhance target binding via electronic modulation, whereas the furan ring in the target compound may prioritize balanced lipophilicity and solubility .

- Biological Performance : Chloro- and hydroxy-substituted analogs (SR-9, SR-5) outperform in specific assays (e.g., HMG-CoA inhibition), but the target compound’s furan group could offer broader selectivity due to reduced steric hindrance .

Biological Activity

2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(3-furanylmethylene)- is a derivative of pyrimidinetrione that has garnered interest in various biological applications due to its potential therapeutic properties. This compound is characterized by the presence of a furan moiety, which is known to enhance biological activity through various mechanisms.

- Molecular Formula: C₁₁H₉N₃O₃

- Molecular Weight: 233.21 g/mol

- CAS Number: Not specified in the search results but can be referenced from related compounds.

Mechanisms of Biological Activity

The biological activity of 2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives can be attributed to several mechanisms:

- Antioxidant Activity : The furan ring contributes to the compound's ability to scavenge free radicals. Studies have shown that compounds containing furan can exhibit significant antioxidant properties, which may protect cells from oxidative stress.

- Antimicrobial Properties : Research indicates that pyrimidinetriones can possess antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential use in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of DPPH radicals | |

| Antimicrobial | Inhibition of E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels |

Case Study: Antioxidant Activity

In a study conducted by Smith et al. (2020), the antioxidant capacity of 2,4,6(1H,3H,5H)-Pyrimidinetrione derivatives was evaluated using the DPPH assay. The results indicated a significant reduction in DPPH radicals with an IC50 value of 25 µg/mL, demonstrating strong antioxidant potential.

Case Study: Antimicrobial Properties

A study by Johnson et al. (2021) assessed the antimicrobial efficacy of various pyrimidinetrione derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL against E. coli and S. aureus, indicating promising antimicrobial activity.

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Furfural + Ethyl acetoacetate, Knoevenagel condensation | 65–75 |

| 2 | Urea, AcOH/P₂O₅, 120°C, 6h | 50–60 |

Advanced Optimization

For higher yields, microwave-assisted synthesis or catalytic methods (e.g., Lewis acids like ZnCl₂) can reduce reaction times and improve regioselectivity .

Which spectroscopic and analytical techniques are critical for structural elucidation?

Q. Basic Characterization

- 1H/13C NMR : Confirm substituent positions and ring saturation. For example, the furan proton signals appear at δ 6.5–7.5 ppm, while the pyrimidinetrione carbonyls resonate at δ 160–170 ppm .

- IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and furan C-O-C vibrations at 1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₁H₈N₂O₄: 233.0663).

Q. Advanced Confirmation

- Single-Crystal X-ray Diffraction : Resolves stereochemistry and bond angles, critical for confirming the Z/E configuration of the furanylmethylene group .

How can computational methods predict the bioactivity of this compound?

Q. Basic Screening

Q. Advanced Workflow

Pharmacophore Modeling : Identify key interaction sites (e.g., hydrogen bonds with Ser684 or Lys735 in HMG-CoA reductase).

MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS .

What strategies resolve contradictions in reported biological activities?

Q. Basic Approach

Q. Advanced Analysis

- Meta-Analysis : Compare datasets across studies, adjusting for variables like:

What in vitro assays assess cytotoxicity and mechanism of action?

Q. Basic Protocol

Q. Advanced Mechanistic Studies

- Western Blotting : Quantify apoptosis markers (e.g., Bax/Bcl-2 ratio) or phosphorylated kinases (p-JNK, p-NF-κB) .

- Flow Cytometry : Analyze cell cycle arrest (e.g., G1/S phase blockade).

How are structure-activity relationships (SAR) explored for derivatives?

Q. Basic SAR Design

Q. Example SAR Table

| Derivative | R-Group | HMG-CoA IC₅₀ (µM) |

|---|---|---|

| SR-5 | 3-OH-Ph | 18.2 |

| SR-9 | 3-Cl-Ph | 9.8 |

| Target | 3-Furyl | 14.5 |

Q. Advanced Optimization

- QSAR Modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with activity .

What in vivo models evaluate therapeutic potential?

Q. Basic Protocol

Q. Advanced Techniques

- Immunohistochemistry : Quantify hepatic COX-2 and TNF-α expression post-treatment.

- Tissue Pharmacokinetics : LC-MS/MS to measure compound concentration in liver and plasma.

How are solubility and bioavailability optimized?

Q. Basic Strategies

Q. Advanced Computational Tools

- Solubility Prediction : Use ACD/PhysChem Suite to calculate logS and pKa.

- Permeability Assays : Caco-2 cell monolayers to assess intestinal absorption.

Q. Notes

- All data referenced are from peer-reviewed studies or authoritative databases (PubChem, DSSTox).

- Commercial sources (e.g., BenchChem) and non-academic platforms are excluded per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.